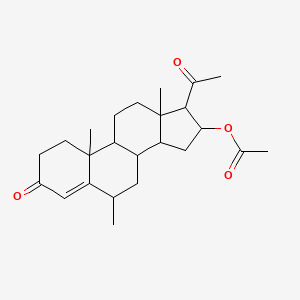
Ftorafur, TMS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ftorafur, also known as tegafur, is a chemotherapeutic agent used primarily in the treatment of cancer. It is a prodrug of 5-fluorouracil, which means it is metabolized in the body to produce the active anticancer compound 5-fluorouracil. Ftorafur was first synthesized in the Soviet Union in 1966 as part of a program to develop fluorinated pyrimidines with improved therapeutic indices over 5-fluorouracil .
Métodos De Preparación
Ftorafur is synthesized through the tetrahydrofurylation of 5-fluorouracil. This involves the reaction of 5-fluorouracil with tetrahydrofuran under specific conditions. The process can include various steps such as fluorination, cyclization, solvolysis, and oxidation . Industrial production methods often involve dissolving tegafur in methanol, followed by the addition of other reagents and conditions to achieve the desired product .
Análisis De Reacciones Químicas
Ftorafur undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions can convert ftorafur into different reduced forms.
Substitution: Ftorafur can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Aplicaciones Científicas De Investigación
Ftorafur has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound in studies of fluorinated pyrimidines.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Industry: Utilized in the development of new chemotherapeutic agents and formulations.
Mecanismo De Acción
Ftorafur exerts its effects by being metabolized into 5-fluorouracil in the body. 5-fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The molecular targets and pathways involved include the inhibition of RNA synthesis and function, incorporation into DNA, and the inhibition of thymidylate synthase activity .
Comparación Con Compuestos Similares
Ftorafur is similar to other fluoropyrimidines such as 5-fluorouracil and 5-fluorodeoxyuridine. it has a unique profile due to its reduced toxicity and different pharmacokinetics. Unlike 5-fluorouracil, ftorafur has less myelosuppression and can be administered orally, making it more convenient for patients . Other similar compounds include capecitabine and floxuridine, which also serve as prodrugs of 5-fluorouracil .
Propiedades
Fórmula molecular |
C11H17FN2O3Si |
|---|---|
Peso molecular |
272.35 g/mol |
Nombre IUPAC |
5-fluoro-1-(oxolan-2-yl)-4-trimethylsilyloxypyrimidin-2-one |
InChI |
InChI=1S/C11H17FN2O3Si/c1-18(2,3)17-10-8(12)7-14(11(15)13-10)9-5-4-6-16-9/h7,9H,4-6H2,1-3H3 |
Clave InChI |
STWOABMRTGNUOL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=NC(=O)N(C=C1F)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


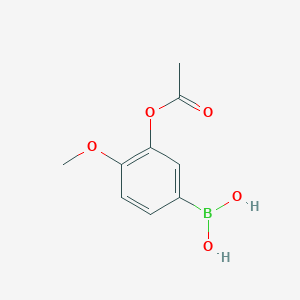
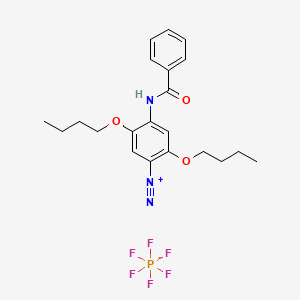
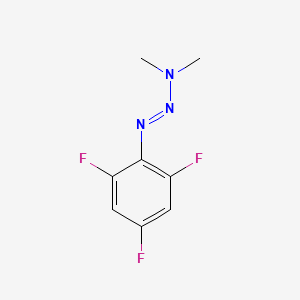

![6-Hydroxy-2,2-dimethyl-5-({[(4-methylphenyl)sulfonyl]oxy}methyl)dihydrofuro[2,3-d][1,3]dioxol-3a(5h)-yl 4-methylbenzenesulfonate](/img/structure/B13405298.png)
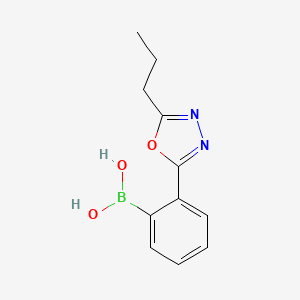
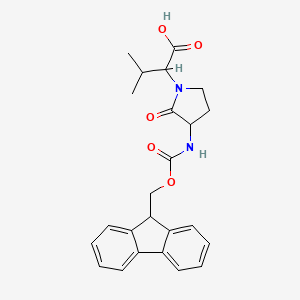
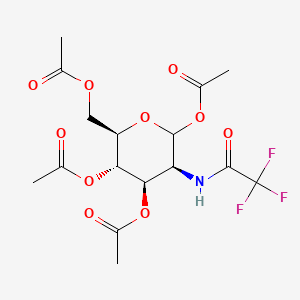
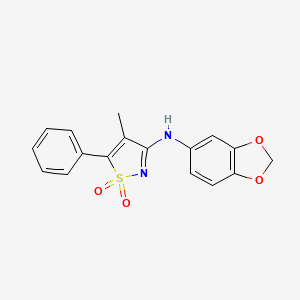
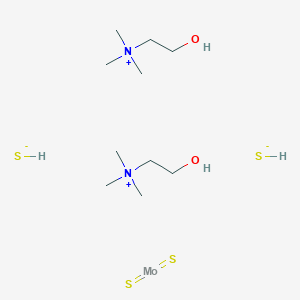
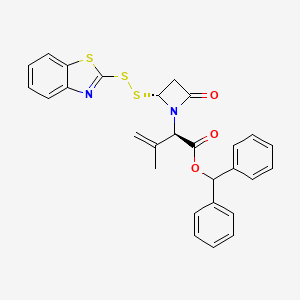
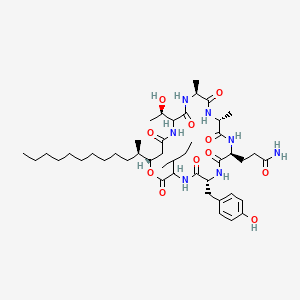
![(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B13405357.png)
